molecular formula C24H22F3N3O2 B304222 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304222
M. Wt: 441.4 g/mol
InChI Key: GCNGHUCAMXSTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in B cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of various B cell malignancies.

Mechanism of Action

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide selectively binds to and inhibits the activity of BTK, a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway, which promote cell survival and proliferation. Inhibition of BTK by 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide leads to the suppression of these pathways and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects
2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis in B cell malignancies in vitro and in vivo. In preclinical models, 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to inhibit tumor growth and enhance the activity of other chemotherapeutic agents. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

Advantages and Limitations for Lab Experiments

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages as a tool for studying BCR signaling and B cell malignancies. It is a potent and selective inhibitor of BTK, which allows for the specific targeting of this pathway. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to enhance the activity of other chemotherapeutic agents, which may have clinical implications. However, 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. Additionally, the long half-life of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide may make it difficult to study its pharmacokinetics in vivo.

Future Directions

There are several future directions for the study of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. First, clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in patients with B cell malignancies. These trials will provide important information about the clinical utility of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Second, further preclinical studies are needed to evaluate the potential synergy between 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and other chemotherapeutic agents. Third, the development of new BTK inhibitors with improved pharmacokinetic properties may further enhance the clinical utility of this class of drugs. Finally, the study of BCR signaling and its role in B cell malignancies may lead to the identification of new therapeutic targets and the development of novel drugs.

Synthesis Methods

The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 2-methyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 6-methylpyridin-2-amine in the presence of a coupling reagent. The resulting intermediate is then reduced to the corresponding amine, which is subsequently treated with 2,4-dichloro-5-fluorophenyl isocyanate to yield 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Scientific Research Applications

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In vitro and in vivo studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell malignancies. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to enhance the activity of other chemotherapeutic agents, such as ibrutinib and venetoclax, in preclinical models.

properties

Product Name

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C24H22F3N3O2

Molecular Weight

441.4 g/mol

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H22F3N3O2/c1-13-7-5-12-19(28-13)30-23(32)20-14(2)29-17-10-6-11-18(31)22(17)21(20)15-8-3-4-9-16(15)24(25,26)27/h3-5,7-9,12,21,29H,6,10-11H2,1-2H3,(H,28,30,32)

InChI Key

GCNGHUCAMXSTCS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CCC3)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.